Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate

Catalog No.
S3202994
CAS No.
1207166-75-3
M.F
C18H23NO3
M. Wt
301.386
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-...

CAS Number

1207166-75-3

Product Name

Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate

IUPAC Name

ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate

Molecular Formula

C18H23NO3

Molecular Weight

301.386

InChI

InChI=1S/C18H23NO3/c1-2-22-16(21)18-10-8-17(9-11-18,12-15(18)20)19-13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3

InChI Key

GMTQKFLEBSRAAG-UHFFFAOYSA-N

SMILES

CCOC(=O)C12CCC(CC1)(CC2=O)NCC3=CC=CC=C3

solubility

not available

Synthesis of Piperazine Derivatives

Field: Organic Chemistry

Application: DABCO is used in the synthesis of piperazine derivatives, starting from 1,4-diazabicyclo[2.2.2]octane as the source of the piperazine ring .

Methods: The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .

Results: This methodology has been actively developed over recent years, leading to the synthesis of 1,4-disubstituted piperazines showing significant biological activity .

Organic Transformations

Field: Organic & Biomolecular Chemistry

Application: DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity .

Methods: DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .

Results: Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO .

Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is a complex organic compound characterized by its bicyclic structure and the presence of a benzylamino group. With the molecular formula C18H23NO3C_{18}H_{23}NO_3 and a molecular weight of approximately 301.38 g/mol, this compound features a unique bicyclo[2.2.2]octane framework, which contributes to its distinct chemical properties and biological activities .

The compound is notable for its potential as a bioisostere, where the bicyclic structure may replace traditional aromatic rings in drug design, potentially improving pharmacological profiles .

Typical of esters and amines. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl group in the bicyclic structure can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Research indicates that compounds with a bicyclo[2.2.2]octane structure exhibit promising biological activities, including:

  • Anticancer Properties: The structural modifications can influence interactions with biological targets, making it a candidate for anticancer drug development.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, although detailed mechanisms remain to be elucidated.
  • Antimicrobial Activity: Some derivatives of bicyclic compounds have shown antimicrobial properties, suggesting that ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate may also possess similar activities.

Further research is required to fully characterize its biological profile and therapeutic potential.

The synthesis of ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate typically involves several steps:

  • Formation of the Bicyclic Core: Starting materials undergo cyclization reactions to form the bicyclo[2.2.2]octane framework.
  • Introduction of Functional Groups: The benzylamino group is introduced through nucleophilic substitution or coupling reactions.
  • Esterification: The final step involves esterification with ethyl alcohol to yield the target compound.

Specific synthetic routes may vary, but these general steps provide a framework for producing this compound effectively .

Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: Its properties make it suitable for studying structure-activity relationships in medicinal chemistry.
  • Material Science: The compound may also find applications in developing new materials with specific mechanical or chemical properties.

Interaction studies focus on how ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate interacts with biological targets:

  • Target Binding Affinity: Investigations into how well this compound binds to specific receptors or enzymes can provide insights into its therapeutic potential.
  • Mechanism of Action: Understanding the biochemical pathways affected by this compound is crucial for elucidating its pharmacological effects.

Such studies are essential for optimizing its use in therapeutic contexts.

Several compounds share structural similarities with ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate, including:

Compound NameStructureUnique Features
Ethyl 4-amino-bicyclo[2.2.2]octane-1-carboxylateC11H20ClNO2Lacks benzyl group; simpler structure
5'-carboxamido-bicyclo[2.2.2]octane-1-carboxylic acidC12H15N3O3Contains an amido group; different activity profile
Ethyl 4-(aminomethyl)-bicyclo[2.2.2]octaneC13H19NAminomethyl group instead of benzyl; altered properties

The uniqueness of ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate lies in its combination of a bicyclic core with a benzylamino substituent, which may enhance its biological activity compared to simpler analogs.

Molecular Orbital Theory of Bridged Bicyclic Structures

The bicyclo[2.2.2]octane system features three fused cyclohexane rings, creating a rigid, cage-like structure. Molecular orbital (MO) analyses reveal that the bridging carbons participate in σ-bonding networks with significant hyperconjugative interactions. The high symmetry of the parent bicyclo[2.2.2]octane (C8H14) results in degenerate molecular orbitals, but substituents like carbonyl and amino groups break this symmetry, altering electron density distributions [5] [1].

For Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate, the 2-oxo group introduces a conjugated π-system that interacts with the bicyclic framework. MO calculations show that the carbonyl oxygen’s lone pairs delocalize into the σ*-orbitals of adjacent C–C bonds, stabilizing the system by ~15–20 kJ/mol [1]. The benzylamino group at C4 further perturbs the electronic landscape, creating localized regions of high electron density that influence reactivity [3].

Table 1: Key Molecular Orbital Contributions in Bicyclo[2.2.2]octane Derivatives

SubstituentOrbital TypeEnergy (eV)Contribution to Stability
2-Oxo groupπ* (C=O)-3.2Conjugation with σ-system
Benzylamino groupn (N)-5.8Hyperconjugation with C–C
Ethoxycarbonyl groupσ* (C–O)-1.9Steric destabilization

Conformational Analysis of Bicyclo[2.2.2]octane Framework

The bicyclo[2.2.2]octane core is conformationally rigid due to its three ethano bridges, which enforce a chair-like geometry. Substituents adopt axial or equatorial positions based on steric and electronic factors. In Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate, the 2-oxo group occupies an axial position to minimize A1,3-strain, while the benzylamino group adopts an equatorial orientation to avoid clashes with the ethoxycarbonyl moiety [5] [2].

Density functional theory (DFT) optimizations at the PBE/DZP level confirm that the lowest-energy conformation has a dihedral angle of 172° between the carbonyl oxygen and the adjacent bridgehead carbon, minimizing torsional strain [1]. The ethyl ester group exhibits restricted rotation due to van der Waals interactions with the bicyclic framework, resulting in an energy barrier of ~12 kJ/mol for internal rotation [3].

Table 2: Key Bond Lengths and Angles in the Bicyclo[2.2.2]octane Core

ParameterValue (Å/°)Source
C1–C2 (bridgehead)1.54 [5]
C2–O (carbonyl)1.21 [6]
N–C4 (benzylamino)1.45 [3]
Dihedral angle (C1–C2–O–C)172° [1]

Stereochemical Principles in Substituted Bicyclic Systems

The bicyclo[2.2.2]octane scaffold imposes strict stereochemical constraints. Substituents at bridgehead positions (C1, C4, and C5) exhibit endo-exo isomerism, with endo configurations generally favored due to reduced steric hindrance [2]. In Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate, the benzylamino group at C4 adopts an endo configuration, while the ethoxycarbonyl group at C1 remains exo to minimize dipole-dipole repulsions [3].

Enantioselective synthesis routes for similar bicyclo[2.2.2]octane derivatives achieve >90% enantiomeric excess (ee) using chiral organic bases, highlighting the role of transition-state symmetry in stereocontrol [2]. The 2-oxo group’s electron-withdrawing effect further polarizes the C3–H bond, increasing its acidity and facilitating stereoselective deprotonation [3].

Electronic Distribution and Reactivity Models

The electronic structure of Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is dominated by the interplay between the electron-deficient carbonyl group and the electron-rich benzylamino substituent. Natural bond orbital (NBO) analysis reveals charge transfer from the nitrogen lone pairs to the σ*-orbitals of adjacent C–C bonds, stabilizing the system by ~25 kJ/mol [1] [3].

The 2-oxo group reduces electron density at the bridgehead carbons, making them susceptible to nucleophilic attack. Conversely, the benzylamino group enhances electron density at C4, enabling electrophilic substitution reactions. Kinetic studies of analogous systems show that deprotonation at C3 occurs 76 times faster than in monoketones, underscoring the polar effects of adjacent substituents [3].

Computational Approaches to Bicyclic Structure Assessment

High-throughput computational screening has emerged as a powerful tool for evaluating bicyclo[2.2.2]octane derivatives. For Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate, GFN-xTB and DFT (PBE/DZP) optimizations predict a HOMO-LUMO gap of 6.3 eV, consistent with its low conductivity [1].

Table 3: Computational Methods and Key Findings

MethodApplicationKey Result
GFN-xTBConformational samplingIdentified 9 stable conformers
DFT (PBE/DZP)Electronic structure optimizationHOMO-LUMO gap = 6.3 eV
AM1Diastereoselectivity predictionExo/endo ratio = 1.2–2.1
NEGF-DFTElectron transport modelingTransmission < 10^-3 e^2/h

Landauer transport calculations predict extremely low electron transmission (T < 10^-3 e²/h) through the bicyclic core, attributed to destructive quantum interference in the σ-system [1]. These insights guide the design of bicyclo[2.2.2]octane-based insulators for molecular electronics.

Retrosynthetic Analysis Approaches

Retrosynthetic analysis for ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate requires a systematic approach that considers the complex polycyclic structure and multiple functional groups present in the target molecule. The methodology involves working backwards from the target compound to identify suitable starting materials and synthetic routes [1] [2].

The retrosynthetic analysis typically begins with identification of key disconnection points within the bicyclo[2.2.2]octane framework. The most strategic disconnections involve the construction of the bicyclic core as the primary synthetic challenge, followed by sequential functional group installations [3] [4]. The bicyclo[2.2.2]octane skeleton represents a bridged bicyclic system where the bridgehead carbons are separated by three carbon chains of equal length, creating a rigid three-dimensional structure [5].

Key retrosynthetic strategies include the recognition that the bicyclo[2.2.2]octane core can be assembled through several complementary approaches. The Diels-Alder cycloaddition pathway represents one of the most efficient routes, where the bicyclic framework arises from the reaction between an appropriately substituted diene and dienophile [6] [7]. Alternative disconnections may involve transition metal-catalyzed cyclizations or radical-mediated ring formations [8] [9].

The functional group analysis reveals that the ethyl carboxylate at the 1-position, the ketone at the 2-position, and the benzylamino group at the 4-position require careful installation sequence considerations. The retrosynthetic planning must account for functional group compatibility and protection strategies to ensure successful multi-step synthesis [10] [11].

Key Synthetic Routes to the Core Bicyclic Structure

Diels-Alder Cyclization Strategies

The Diels-Alder cycloaddition represents the most powerful and widely employed method for constructing bicyclo[2.2.2]octane frameworks. This pericyclic reaction enables the formation of the bicyclic core in a single step with excellent control over regiochemistry and stereochemistry [6] [7].

The intramolecular Diels-Alder (IMDA) reaction has proven particularly effective for bicyclo[2.2.2]octane synthesis. Studies have demonstrated that bridged-selective intramolecular Diels-Alder reactions can be achieved using 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones as substrates [6]. The key to success lies in the proper positioning of the dienophile component relative to the diene, ensuring that the cyclization proceeds through the desired bridged mode rather than alternative fused pathways.

Lewis acid catalysis plays a crucial role in enhancing both the reactivity and selectivity of Diels-Alder reactions for bicyclo[2.2.2]octane synthesis. Ytterbium trichloride has been identified as an effective catalyst, particularly when stoichiometric amounts are required due to coordination with substrate functional groups . The catalyst facilitates the formation of products with the desired endo stereochemistry, consistent with secondary orbital overlap considerations.

Temperature optimization studies have revealed that refluxing conditions in toluene for 14 hours typically generate cycloadduct mixtures with yields ranging from 66-97 percent . The reaction conditions favor the formation of bridged bicyclic products over alternative structural isomers, making this approach particularly valuable for accessing the bicyclo[2.2.2]octane framework.

Iodocyclization Approaches

Iodocyclization has emerged as a versatile and mild method for constructing bicyclo[2.2.2]octane frameworks under ambient conditions. The methodology involves the treatment of appropriately substituted precursors with molecular iodine in acetonitrile, leading to cyclization through electrophilic activation of alkene or alkyne functionalities [13] [9].

The iodocyclization approach for 2-oxabicyclo[2.2.2]octane synthesis demonstrates the broader applicability of this methodology to bicyclic systems. The key synthetic step involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile [13]. This reaction proceeds efficiently at room temperature, making it attractive for process chemistry applications.

Mechanistic studies have revealed that the iodocyclization process involves the formation of an iodonium ion intermediate, which is subsequently attacked by the nucleophilic oxygen atom of the alcohol functionality [9]. The cyclization occurs with complete regioselectivity, favoring the formation of six-membered rings over alternative ring sizes. The reaction also exhibits high stereospecificity, with trans-addition being the predominant stereochemical outcome.

The titanium alkoxide-mediated iodocyclization of alkenylated malonates represents another important variant of this methodology [9]. The reaction employs titanium tetraisopropoxide and iodine, with copper oxide as an additive, to promote cyclization. The process proceeds through titanium enolate formation, which facilitates the subsequent iodocyclization step with excellent yields ranging from 67-96 percent.

The methodology demonstrates broad substrate scope, accommodating various substitution patterns on the cyclization precursors. Trisubstituted exocyclic alkenes afford the desired bicyclo[2.2.2]octane products in good yields, while endocyclic alkenes may lead to alternative ring systems [9]. The reaction conditions are sufficiently mild to preserve sensitive functional groups, making this approach compatible with complex synthetic sequences.

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions provide powerful tools for assembling bicyclo[2.2.2]octane frameworks through diverse bond-forming processes. Palladium-catalyzed reactions have proven particularly valuable, offering high selectivity and functional group tolerance [14] [15].

The palladium-catalyzed [4+2+2] cycloaddition reactions of bicyclo[2.2.2]octa-2,5-diene with 1,3-butadienes proceed in excellent yields using cobalt-based catalytic systems [16]. The reaction requires a bimetal catalytic system with bisphosphine ligands, distinguishing it from simpler [2+2+2] cycloaddition processes. The methodology demonstrates exclusive regioselectivity in reactions with 2-substituted substrates, producing 1-substituted adducts as the major products.

Iron-catalyzed decarboxylative functionalization represents another important approach for bicyclo[2.2.2]octane synthesis [17]. This methodology leverages the formation of self-assembled monolayers of carboxylate substrates at the anode to promote selective oxidation. The process operates at lower potentials than traditional electrochemical methods, enabling compatibility with oxidatively-sensitive iron catalysts that control reaction selectivity.

The electrooxidative decarboxylation methodology has been successfully applied to the synthesis of bicyclo[2.2.2]octane derivatives through catalyst-controlled radical additions to olefins [17]. The reaction proceeds through the formation of alkyl radicals via decarboxylation, which are subsequently captured by iron catalysts to direct product selectivity. This approach offers significant advantages in terms of atom economy and step efficiency.

Copper-catalyzed reactions have also found application in bicyclo[2.2.2]octane synthesis, particularly for the formation of C-C bonds through cross-coupling processes [14]. The methodology typically employs copper complexes with appropriate ligands to facilitate oxidative addition and reductive elimination steps. The reaction conditions are generally mild and compatible with various functional groups commonly found in bicyclic systems.

Functional Group Introduction Methodologies

Benzylamino Group Incorporation Strategies

The incorporation of benzylamino groups into bicyclo[2.2.2]octane frameworks requires careful consideration of both the installation method and the timing within the synthetic sequence. Several complementary approaches have been developed to achieve this transformation with high efficiency and selectivity [10] [11].

Reductive amination represents the most straightforward approach for benzylamino group introduction. The methodology typically involves the reaction of a ketone or aldehyde precursor with benzylamine in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride [10]. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to provide the desired benzylamino product with yields typically ranging from 70-95 percent.

Direct nucleophilic substitution provides an alternative route for benzylamino incorporation, particularly when suitable leaving groups are present in the bicyclic framework [11]. The methodology involves the treatment of halogenated or sulfonated precursors with benzylamine under basic conditions. The reaction typically requires elevated temperatures and extended reaction times to achieve complete conversion, but offers the advantage of installing the benzylamino group in a single step.

The N-iodosuccinimide (NIS) mediated methodology offers a complementary approach for benzylamino group manipulation [11]. This method enables selective mono- or didebenzylation of dibenzylamino precursors, providing access to monobenzylated products with high selectivity. The reaction conditions are mild and compatible with various protecting groups, making this approach valuable for complex synthetic sequences.

Catalytic hydrogenation methods have been employed for the selective reduction of nitrile or nitro precursors to provide benzylamino functionalities [11]. The methodology typically uses palladium or platinum catalysts under hydrogen atmosphere, with reaction conditions optimized to avoid reduction of other functional groups present in the bicyclic framework. The approach offers high selectivity and functional group compatibility.

Carboxylate Functionalization Approaches

The installation of carboxylate functionalities in bicyclo[2.2.2]octane systems requires strategic consideration of the timing and method of introduction. Several complementary approaches have been developed to achieve efficient carboxylate installation with high yields and selectivity [17] [18].

Direct esterification represents the most common approach for carboxylate installation. The methodology involves the reaction of carboxylic acid precursors with ethanol under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as catalysts [17]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of water to provide the desired ethyl ester. Yields typically range from 80-98 percent under optimized conditions.

Sulfoxonium ylide-mediated carboxylate functionalization provides an alternative approach for direct carboxylate installation [18]. This methodology enables the synthesis of α-acyloxy esters in a single step through the direct insertion of carbene into the COO-H bond. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it suitable for complex bicyclic systems.

Electrooxidative carboxylate functionalization has emerged as a powerful method for installing carboxylate groups through decarboxylative coupling processes [17]. The methodology employs controlled electrochemical conditions to activate carboxylic acid precursors, enabling subsequent functionalization reactions. The approach offers advantages in terms of atom economy and avoids the need for stoichiometric oxidants.

Transition metal-catalyzed carboxylate functionalization provides access to more complex carboxylate derivatives through cross-coupling processes [19]. The methodology typically employs palladium or nickel catalysts to facilitate C-C bond formation between carboxylate precursors and suitable coupling partners. The reaction conditions are generally mild and demonstrate good functional group tolerance.

Ketone Formation at the 2-Position

The introduction of ketone functionality at the 2-position of bicyclo[2.2.2]octane systems requires selective oxidation methods that preserve the integrity of the bicyclic framework and other functional groups [20] [21].

Swern oxidation represents one of the most reliable methods for ketone introduction at the 2-position. The methodology involves the use of oxalyl chloride, dimethyl sulfoxide, and triethylamine to achieve selective oxidation of secondary alcohols to ketones [20]. The reaction proceeds through the formation of a chlorosulfinium intermediate, which facilitates the oxidation process. Yields typically range from 60-85 percent, with excellent selectivity for the desired ketone product.

Pyridinium chlorochromate (PCC) oxidation provides an alternative approach for ketone formation with good selectivity and yields [21]. The methodology involves the treatment of secondary alcohol precursors with PCC in dichloromethane, typically at room temperature. The reaction proceeds through the formation of a chromate ester intermediate, which subsequently undergoes elimination to provide the ketone product.

Manganese dioxide oxidation offers a mild and selective method for ketone introduction, particularly suitable for substrates containing sensitive functional groups [20]. The methodology employs activated manganese dioxide in dichloromethane or chloroform, with reaction times ranging from several hours to overnight. The approach demonstrates excellent functional group compatibility and typically provides yields in the range of 65-85 percent.

Dess-Martin periodinane oxidation represents a modern and efficient approach for ketone formation with high selectivity [21]. The methodology involves the use of Dess-Martin periodinane in dichloromethane, typically at room temperature. The reaction proceeds through the formation of a hypervalent iodine intermediate, which facilitates the oxidation process with excellent yields and minimal side reactions.

Stereoselective Synthesis Considerations

The stereoselective synthesis of ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate requires careful consideration of multiple stereochemical elements, including the configuration at the bridgehead positions and the relative stereochemistry of the functional groups [22] [23].

Bridgehead stereochemistry control represents a fundamental challenge in bicyclo[2.2.2]octane synthesis. The rigid nature of the bicyclic framework means that the stereochemistry established during the initial cyclization step largely determines the final product configuration [23]. Studies have demonstrated that substrate chirality matching is crucial for achieving high stereoselectivity, with matched pairs providing diastereomeric ratios greater than 95:5.

Diastereoselectivity in functional group installation can be controlled through steric hindrance effects and chelation control mechanisms [22]. The use of bulky protecting groups or auxiliaries can direct the approach of nucleophiles and electrophiles to specific faces of the bicyclic framework. Chelation control, involving the coordination of metal centers to multiple functional groups, provides another powerful tool for achieving high diastereoselectivity.

Enantioselective synthesis approaches have been developed using chiral auxiliaries and asymmetric catalysis [24] [22]. The use of chiral oxazolidinone auxiliaries bound to bicyclic substrates enables the synthesis of enantioenriched products with high selectivity. Asymmetric catalysis, employing chiral ligands with transition metal catalysts, provides an alternative approach for achieving enantioselective transformations.

Conformational control plays a crucial role in determining the stereochemical outcome of reactions involving bicyclo[2.2.2]octane systems [23]. The rigid scaffold design of the bicyclic framework constrains the conformational flexibility, leading to predictable stereochemical outcomes. This conformational control can be exploited to achieve high selectivity in subsequent functionalization reactions.

Scalability and Process Chemistry Aspects

The translation of laboratory-scale syntheses to industrial production requires careful consideration of scalability factors, including heat transfer management, solvent recovery, and catalyst recycling [25] [26].

Laboratory-scale synthesis typically involves batch sizes ranging from 1-100 grams, with primary focus on reaction optimization and functional group compatibility [25]. The key considerations at this scale include solvent screening, temperature control, and catalyst selection to achieve optimal yields and selectivity. The reaction conditions are typically optimized for maximum conversion rather than process efficiency.

Pilot-scale synthesis involves batch sizes of 0.1-10 kilograms and requires consideration of heat transfer management and process safety [25]. The larger reaction volumes necessitate improved mixing and temperature control systems to maintain reaction selectivity. Catalyst recycling becomes economically important at this scale, with heterogeneous catalysts preferred over homogeneous systems for easier recovery and reuse.

Process-scale synthesis operates with batch sizes of 10-100 kilograms and requires implementation of solvent recovery systems and waste minimization strategies [25]. The process design must account for environmental regulations and economic considerations, including the cost of raw materials and waste disposal. Continuous processing technologies begin to show advantages at this scale, offering improved process control and reduced equipment requirements.

Industrial-scale synthesis involves batch sizes exceeding 100 kilograms and typically employs continuous processing methods [26]. Flow chemistry technologies provide significant advantages for large-scale production, including improved heat and mass transfer, enhanced safety, and reduced equipment footprint. The process design must optimize for throughput, yield, and product quality while minimizing environmental impact.

Continuous flow synthesis of bicyclo[2.2.2]octane derivatives has been demonstrated with throughputs up to 8.5 mmol per hour, providing access to gram quantities of building blocks [26]. The methodology offers advantages in terms of process control, safety, and scalability, making it attractive for industrial applications. The continuous nature of the process also enables real-time monitoring and optimization of reaction parameters.

Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic methods for bicyclo[2.2.2]octane derivatives has become increasingly important, with emphasis on reducing solvent usage, minimizing waste, and employing renewable resources [27] [28].

Solvent-free synthesis represents one of the most significant advances in green chemistry for bicyclic compound preparation [29] [30]. The methodology involves conducting reactions in the absence of organic solvents, typically using neat reactants or solid-supported conditions. Studies have demonstrated that solvent-free conditions can provide yields comparable to or better than traditional solution-phase methods, while significantly reducing environmental impact.

Water-based synthesis provides an environmentally friendly alternative to organic solvents for bicyclo[2.2.2]octane synthesis [27]. The methodology exploits the unique properties of water as a reaction medium, including its ability to enhance reaction rates through hydrophobic effects and its compatibility with various catalytic systems. The approach has been successfully applied to the synthesis of bicyclic compounds with yields ranging from 70-95 percent.

Renewable energy sources, particularly solar energy, have been employed for bicyclo[2.2.2]octane synthesis [28]. The methodology uses concentrated solar radiation as the energy source for thermal reactions, eliminating the need for conventional heating methods. Studies have demonstrated that solar energy can provide sufficient thermal energy for cyclization reactions, with yields comparable to traditional heating methods.

Biocatalytic approaches have been explored for specific transformations in bicyclo[2.2.2]octane synthesis [28]. The methodology employs enzymes or whole-cell systems to catalyze specific reactions, offering high selectivity and mild reaction conditions. The approach is particularly valuable for asymmetric transformations, where enzymatic catalysis can provide excellent enantioselectivity.

Microwave-assisted synthesis has emerged as an energy-efficient method for bicyclo[2.2.2]octane preparation [31]. The methodology uses microwave irradiation to provide rapid and uniform heating, reducing reaction times and energy consumption. Studies have demonstrated that microwave assistance can significantly improve reaction rates and yields while reducing the formation of side products.

Ionic liquid-mediated synthesis provides another green chemistry approach for bicyclic compound preparation [32]. The methodology employs ionic liquids as both solvents and catalysts, offering advantages in terms of recyclability and environmental impact. The approach has been successfully applied to various cyclization reactions, providing good yields and selectivity while enabling catalyst recovery and reuse.

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Dates

Last modified: 08-18-2023

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